

Vapor-Liquid Equilibrium (VLE) of Isopropyl Acrylate with Supercritical Carbon Dioxide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isopropyl acrylate*

Cat. No.: B3029531

[Get Quote](#)

The phase behavior of **isopropyl acrylate** in the presence of supercritical carbon dioxide (CO₂) is crucial for applications such as supercritical fluid extraction and polymerization processes. The binary system of CO₂ and **isopropyl acrylate** exhibits Type I phase behavior, which is characterized by a continuous critical line connecting the critical points of the two pure components[1].

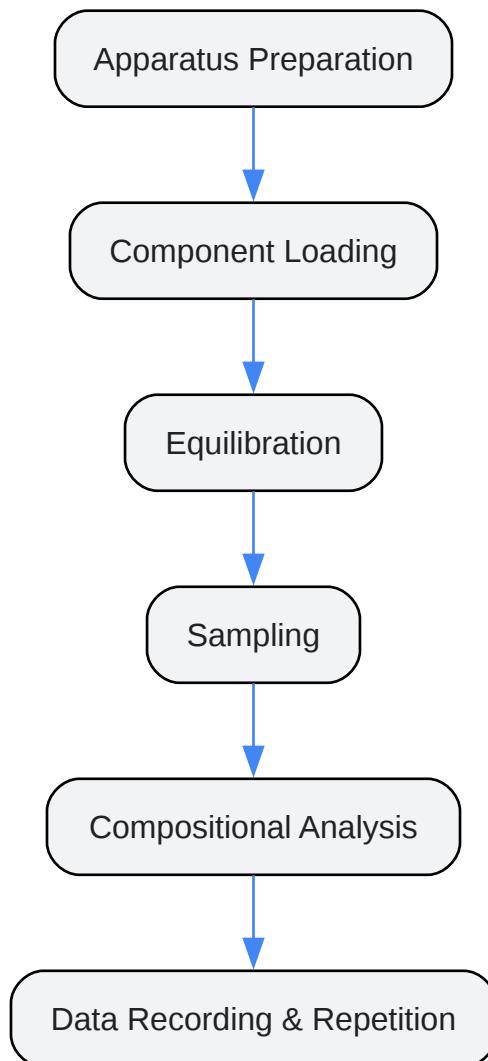
Quantitative VLE Data

The following table summarizes the experimental vapor-liquid equilibrium data for the binary mixture of carbon dioxide (1) and **isopropyl acrylate** (2) at various temperatures and pressures.

Temperature (K)	Pressure (MPa)	Mole Fraction of Isopropyl Acrylate in Liquid Phase (x ₂)	Mole Fraction of Isopropyl Acrylate in Vapor Phase (y ₂)
313.2	5.34	0.898	0.023
313.2	6.21	0.831	0.033
313.2	7.02	0.749	0.049
313.2	7.74	0.652	0.071
313.2	8.21	0.573	0.093
313.2	8.59	0.482	0.129
313.2	8.67	0.412	0.171
333.2	7.11	0.905	0.038
333.2	8.23	0.841	0.056
333.2	9.34	0.762	0.083
333.2	10.15	0.689	0.114
333.2	10.79	0.601	0.161
333.2	11.02	0.531	0.209
353.2	9.04	0.899	0.061
353.2	10.12	0.845	0.086
353.2	11.23	0.778	0.123
353.2	12.01	0.709	0.168
353.2	12.45	0.643	0.221
373.2	10.89	0.891	0.091
373.2	11.87	0.842	0.124
373.2	12.89	0.779	0.173
373.2	13.51	0.718	0.228

393.2	12.51	0.889	0.121
393.2	13.45	0.841	0.162
393.2	14.20	0.789	0.211

Data sourced from Byun, H. S., & Yoo, K. P. (2006). Phase behavior measurement on the binary mixture for **isopropyl acrylate** and isopropyl methacrylate in supercritical CO₂. *Fluid Phase Equilibria*, 249(1-2), 55-60.


Experimental Protocols for Phase Behavior Determination

This section outlines detailed methodologies for determining the vapor-liquid, liquid-liquid, and solid-liquid equilibria of binary mixtures containing **isopropyl acrylate**.

Vapor-Liquid Equilibrium (VLE) Determination

A common method for determining VLE data is using a static equilibrium cell. The following protocol is a generalized procedure based on standard laboratory practices.

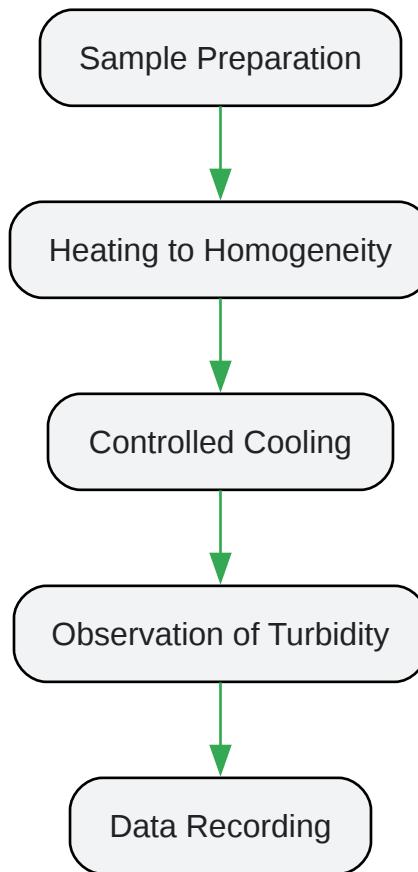
Experimental Workflow for VLE Determination

[Click to download full resolution via product page](#)

Caption: Workflow for Vapor-Liquid Equilibrium Measurement.

Methodology:

- Apparatus Preparation:
 - Thoroughly clean and dry a high-pressure, variable-volume view cell equipped with a magnetic stirrer, a pressure transducer, and a temperature sensor.
 - Evacuate the cell to remove any residual air or contaminants.
- Component Loading:


- Introduce a known amount of **isopropyl acrylate** into the cell.
- Pressurize the cell with the second component (e.g., an organic solvent vapor or a gas like CO_2) to a desired pressure below the expected phase transition pressure. The amounts of each component are determined to achieve a specific overall composition.
- Equilibration:
 - Set the desired temperature using a thermostatic bath or heating jacket.
 - Stir the mixture vigorously to ensure thorough mixing and facilitate the attainment of equilibrium.
 - Monitor the temperature and pressure. Equilibrium is considered reached when these parameters remain constant for a prolonged period (e.g., more than 30 minutes).
- Sampling:
 - Once equilibrium is established, cease stirring and allow the vapor and liquid phases to separate.
 - Carefully extract samples from both the vapor and liquid phases using high-pressure sampling valves and capillaries. It is crucial to minimize any pressure drop during sampling to avoid phase changes.
- Compositional Analysis:
 - Analyze the composition of the vapor and liquid samples using a suitable analytical technique, such as gas chromatography (GC).
 - Calibrate the GC with standard mixtures of known compositions to ensure accurate quantification.
- Data Recording and Repetition:
 - Record the equilibrium temperature, pressure, and the mole fractions of each component in the liquid and vapor phases.

- Repeat the procedure for different compositions and temperatures to construct a complete phase diagram.

Liquid-Liquid Equilibrium (LLE) Determination via the Cloud Point Method

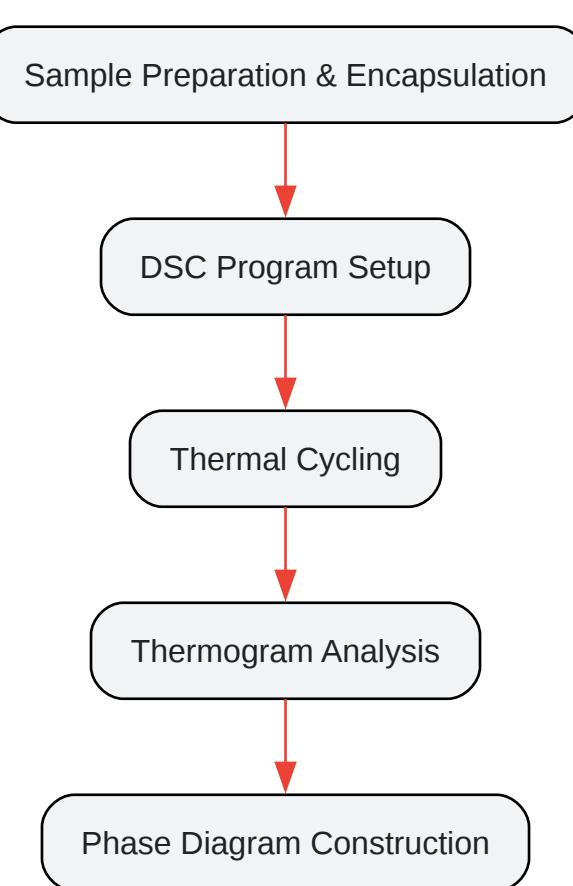
The cloud point method is a visual technique used to determine the temperature at which a homogeneous liquid mixture begins to separate into two liquid phases upon cooling.

Experimental Workflow for LLE Determination (Cloud Point Method)

[Click to download full resolution via product page](#)

Caption: Workflow for Cloud Point Measurement.

Methodology:


- Sample Preparation:

- Prepare a series of binary mixtures of **isopropyl acrylate** and the second component with precisely known compositions by mass.
- Place each mixture in a sealed, transparent test tube or vial.
- Heating to Homogeneity:
 - Gently heat the sample in a temperature-controlled bath while stirring until a single, clear liquid phase is observed. This ensures that the starting point is in the one-phase region.
- Controlled Cooling:
 - Slowly cool the sample at a constant rate (e.g., 0.5 °C/min) while continuously stirring. A slow cooling rate is essential to maintain thermal equilibrium.
- Observation of Turbidity:
 - Illuminate the sample with a light source and observe it against a dark background.
 - The cloud point is the temperature at which the first sign of turbidity or cloudiness appears, indicating the formation of a second liquid phase.
- Data Recording:
 - Record the temperature at the onset of turbidity as the cloud point for that specific composition.
 - Repeat the measurement for each prepared mixture to map the liquid-liquid coexistence curve.

Solid-Liquid Equilibrium (SLE) Determination using Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique for determining the solid-liquid phase diagrams of binary mixtures. It measures the heat flow into or out of a sample as a function of temperature.

Experimental Workflow for SLE Determination (DSC Method)

[Click to download full resolution via product page](#)

Caption: Workflow for Solid-Liquid Phase Diagram Construction using DSC.

Methodology:

- Sample Preparation and Encapsulation:
 - Prepare a series of binary mixtures of **isopropyl acrylate** and the second component with known compositions.
 - Accurately weigh a small amount (typically 5-10 mg) of each mixture into an aluminum DSC pan.
 - Hermetically seal the pan to prevent any loss of volatile components during heating.
- DSC Program Setup:

- Place the sealed sample pan and an empty reference pan into the DSC cell.
- Program the DSC instrument with a specific temperature profile. A typical program involves an initial cooling step to a temperature well below the expected solidus, followed by a controlled heating ramp (e.g., 5-10 °C/min) through the melting transitions.

• Thermal Cycling:

- Execute the temperature program. It is often beneficial to include an initial heating and cooling cycle to ensure homogeneity of the sample before the final measurement scan.

• Thermogram Analysis:

- The DSC will generate a thermogram, which is a plot of heat flow versus temperature.
- For a simple eutectic system, the thermogram of a mixture will typically show a first endothermic peak corresponding to the eutectic melting, and a second, broader peak corresponding to the melting of the excess component along the liquidus line.
- The onset temperature of the first peak corresponds to the solidus temperature (eutectic temperature).
- The peak temperature or the offset temperature of the second peak corresponds to the liquidus temperature for that composition.

• Phase Diagram Construction:

- Plot the solidus and liquidus temperatures obtained from the thermograms of all the prepared mixtures as a function of composition.
- Connect the data points to construct the solid-liquid phase diagram.

Phase Behavior of Related Acrylates

While specific data for **isopropyl acrylate** with many common solvents is scarce, studies on other alkyl acrylates can provide valuable insights into expected phase behavior. For instance, research on binary and ternary mixtures of poly(methyl acrylate), poly(ethyl acrylate), and poly(butyl acrylate) with supercritical CO₂ and various co-solvents has been conducted[2][3].

These studies often investigate the effect of the co-solvent on the cloud-point curves of the polymer solutions, demonstrating shifts from upper critical solution temperature (UCST) to lower critical solution temperature (LCST) behavior depending on the co-solvent concentration[2][3]. Such behavior is indicative of complex intermolecular interactions that are likely to be present in similar systems involving **isopropyl acrylate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ThermoML:Fluid Phase Equilib. 2006, 249, 1-2, 55-60 [trc.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Vapor-Liquid Equilibrium (VLE) of Isopropyl Acrylate with Supercritical Carbon Dioxide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3029531#phase-behavior-of-isopropyl-acrylate-in-binary-mixtures>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com